molecular formula C3H8O2 B14737792 N-Propyl hydroperoxide CAS No. 42953-38-8

N-Propyl hydroperoxide

Cat. No.: B14737792
CAS No.: 42953-38-8
M. Wt: 76.09 g/mol
InChI Key: TURGQPDWYFJEDY-UHFFFAOYSA-N
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Description

N-Propyl hydroperoxide is an organic compound with the molecular formula C3H8O2. It belongs to the class of hydroperoxides, which are characterized by the presence of a hydroperoxy functional group (-OOH). This compound is of significant interest due to its reactivity and applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Propyl hydroperoxide can be synthesized through the autoxidation of n-propyl alcohol in the presence of oxygen. This process is typically catalyzed by light and heat, which facilitate the formation of the hydroperoxide group. The reaction can be represented as follows: [ \text{C3H7OH} + \text{O2} \rightarrow \text{C3H7OOH} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and control of reaction conditions. The process may also include purification steps such as distillation to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: N-Propyl hydroperoxide undergoes various chemical reactions, including:

    Oxidation: It can act as an oxidizing agent, converting other organic compounds into their corresponding oxides.

    Reduction: It can be reduced to n-propyl alcohol using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common reagents include molecular oxygen and catalysts such as transition metals.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Various nucleophiles can be used to replace the hydroperoxy group.

Major Products:

    Oxidation: Produces n-propyl alcohol and other oxidized derivatives.

    Reduction: Yields n-propyl alcohol.

    Substitution: Results in the formation of substituted propyl derivatives.

Scientific Research Applications

N-Propyl hydroperoxide has diverse applications in scientific research:

    Chemistry: Used as an oxidizing agent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its role in oxidative stress and its effects on biological systems.

    Medicine: Investigated for its potential use in drug development and as a model compound for studying oxidative damage.

    Industry: Employed in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Propyl hydroperoxide involves the formation of reactive oxygen species (ROS) through the homolytic cleavage of the O-O bond. This generates free radicals, which can initiate various chemical reactions. The molecular targets include organic substrates that undergo oxidation or other transformations upon interaction with the hydroperoxide.

Comparison with Similar Compounds

    Tert-Butyl Hydroperoxide: Another hydroperoxide with a tertiary butyl group.

    Cumene Hydroperoxide: Contains a cumene group and is used in the production of phenol and acetone.

    Ethylbenzene Hydroperoxide: Used in the production of styrene and other chemicals.

Uniqueness: N-Propyl hydroperoxide is unique due to its relatively simple structure and its ability to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in both research and industrial applications.

Properties

CAS No.

42953-38-8

Molecular Formula

C3H8O2

Molecular Weight

76.09 g/mol

IUPAC Name

1-hydroperoxypropane

InChI

InChI=1S/C3H8O2/c1-2-3-5-4/h4H,2-3H2,1H3

InChI Key

TURGQPDWYFJEDY-UHFFFAOYSA-N

Canonical SMILES

CCCOO

Origin of Product

United States

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